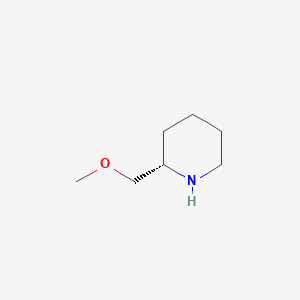
(S)-2-(Methoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Methoxymethyl)piperidine, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a piperidine derivative that belongs to the class of psychoactive substances known as NMDA receptor antagonists. In
Wirkmechanismus
(S)-2-(Methoxymethyl)piperidine works by blocking the NMDA receptor, which is responsible for the transmission of pain signals in the brain. By blocking this receptor, (S)-2-(Methoxymethyl)piperidine can effectively reduce pain and provide analgesic effects. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Biochemical and Physiological Effects
(S)-2-(Methoxymethyl)piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that (S)-2-(Methoxymethyl)piperidine can reduce pain in animal models by blocking the NMDA receptor. Additionally, (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties by blocking the NMDA receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-(Methoxymethyl)piperidine in lab experiments is its ability to effectively reduce pain in animal models. This makes it a useful tool for researchers studying pain pathways in the brain. However, one limitation of using (S)-2-(Methoxymethyl)piperidine is its potential toxicity at high doses. Researchers must be careful when administering (S)-2-(Methoxymethyl)piperidine to ensure that it is used safely and effectively.
Zukünftige Richtungen
There are several future directions for research on (S)-2-(Methoxymethyl)piperidine. One area of interest is the development of new analogs of (S)-2-(Methoxymethyl)piperidine that may have improved therapeutic properties. Additionally, researchers may investigate the potential use of (S)-2-(Methoxymethyl)piperidine in the treatment of other conditions, such as depression or anxiety.
Conclusion
In conclusion, (S)-2-(Methoxymethyl)piperidine is a promising chemical compound that has potential therapeutic applications as an analgesic and anesthetic agent. Its mechanism of action involves blocking the NMDA receptor, which is responsible for pain transmission in the brain. While there are advantages and limitations to using (S)-2-(Methoxymethyl)piperidine in lab experiments, there are several future directions for research that could lead to the development of new and improved therapeutic agents.
Synthesemethoden
The synthesis of (S)-2-(Methoxymethyl)piperidine involves the reaction of piperidine with formaldehyde and methanol. The reaction takes place in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Methoxymethyl)piperidine has been the subject of extensive research for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that (S)-2-(Methoxymethyl)piperidine can effectively reduce pain in animal models, making it a potential alternative to traditional pain medications.
Another area of research is the use of (S)-2-(Methoxymethyl)piperidine as an anesthetic agent. (S)-2-(Methoxymethyl)piperidine has been shown to have anesthetic properties in animal models, suggesting that it could be used as a safer alternative to traditional anesthetics.
Eigenschaften
IUPAC Name |
(2S)-2-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427465 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149054-86-4 |
Source


|
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


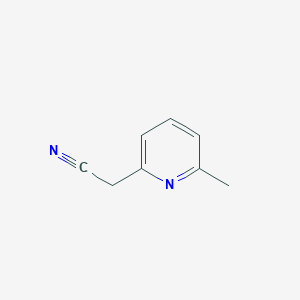
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
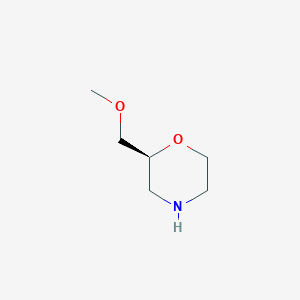

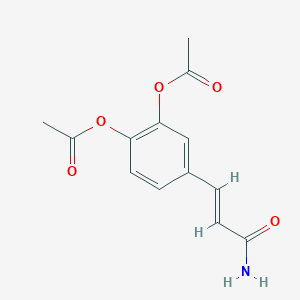




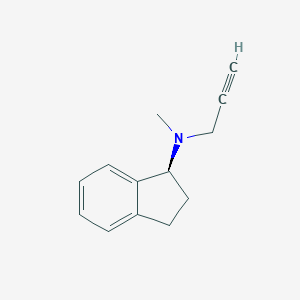
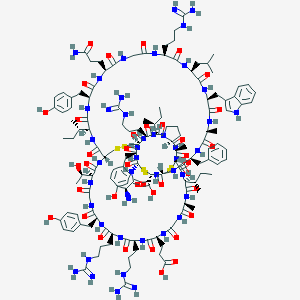
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
